Methyl 4-[(Z)-{[2-(1H-1,2,3-benzotriazol-1-YL)acetamido]imino}methyl]benzoate
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Overview
Description
Methyl 4-[(Z)-{[2-(1H-1,2,3-benzotriazol-1-YL)acetamido]imino}methyl]benzoate is a complex organic compound that features a benzotriazole moiety. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries . This compound is particularly interesting due to its potential biological activities and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(Z)-{[2-(1H-1,2,3-benzotriazol-1-YL)acetamido]imino}methyl]benzoate typically involves the benzoylation of substituted phenols under low temperature, followed by Fries rearrangement using anhydrous aluminum chloride as a catalyst . The final product is obtained by treating substituted (4-benzoyl-phenoxy)-acetic acids with 2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazole in the presence of lutidine and TBTU as a coupling reagent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(Z)-{[2-(1H-1,2,3-benzotriazol-1-YL)acetamido]imino}methyl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Sodium borohydride in THF can be used to reduce the benzotriazole moiety, replacing it with hydrogen.
Substitution: The benzotriazole fragment can act as a leaving group, facilitating nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride in tetrahydrofuran (THF) is commonly used.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with sodium borohydride yields N-methyl-1,2,3,4-tetrahydroisoquinolines .
Scientific Research Applications
Methyl 4-[(Z)-{[2-(1H-1,2,3-benzotriazol-1-YL)acetamido]imino}methyl]benzoate has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmacologically active heterocyclic compounds.
Material Sciences: Benzotriazole derivatives are used as corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells.
Biological Research: The compound’s potential antibacterial, antifungal, and antiviral activities make it a subject of interest in biological research.
Mechanism of Action
The mechanism of action of Methyl 4-[(Z)-{[2-(1H-1,2,3-benzotriazol-1-YL)acetamido]imino}methyl]benzoate involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds, allowing it to bind effectively with biological molecules . This binding can inhibit the activity of target enzymes or disrupt cellular processes, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: Known for its versatility in synthetic chemistry and its biological activities.
Benzimidazole: Another heterocyclic compound with significant pharmacological importance.
Indole: Widely used in drug discovery due to its diverse biological activities.
Uniqueness
Methyl 4-[(Z)-{[2-(1H-1,2,3-benzotriazol-1-YL)acetamido]imino}methyl]benzoate is unique due to its combination of a benzotriazole moiety with a benzoate ester, providing a distinct set of chemical and biological properties. This combination allows for a wide range of applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
methyl 4-[[[2-(benzotriazol-1-yl)acetyl]hydrazinylidene]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c1-25-17(24)13-8-6-12(7-9-13)10-18-20-16(23)11-22-15-5-3-2-4-14(15)19-21-22/h2-10H,11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMGMSLQIYBBIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)CN2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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